Red-CLA

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Red-CLA involves several steps, starting with the preparation of the imidazo[1,2-a]pyrazine core, followed by the attachment of the phenoxybutyramido and sulforhodamine101 groups The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity

Analyse Des Réactions Chimiques

Red-CLA undergoes chemiluminescent reactions in the presence of superoxide, which is a type of oxidation reaction . The common reagents used in these reactions include xanthine and xanthine oxidase, which generate superoxide in situ . The major product formed from this reaction is the chemiluminescent signal emitted by this compound, which can be detected using a luminometer .

Applications De Recherche Scientifique

Red-CLA is widely used in scientific research for detecting and quantifying superoxide production in various biological systems . Its applications include:

Chemistry: Used as a probe in chemiluminescent assays to study redox reactions and oxidative stress.

Medicine: Utilized in research on oxidative stress-related diseases, such as cancer and neurodegenerative disorders, to understand the role of superoxide in disease progression.

Mécanisme D'action

The mechanism of action of Red-CLA involves its reaction with superoxide to produce a chemiluminescent signal . The molecular target of this compound is superoxide, a reactive oxygen species that plays a crucial role in various biochemical processes. The pathway involved in this reaction includes the generation of superoxide by xanthine oxidase, which then reacts with this compound to produce light at 610 nm .

Comparaison Avec Des Composés Similaires

Red-CLA is similar to other chemiluminescent probes such as MCLA, which emits light at 460 nm in the presence of superoxide . this compound has a higher emission intensity and emits light at a longer wavelength, making it more suitable for certain applications . Other similar compounds include firefly luciferin, which reacts with ATP to produce light, and various other chemiluminescent reagents used in biochemical assays .

This compound’s unique properties, such as its high emission intensity and longer wavelength, make it a valuable tool in scientific research, particularly in studies involving oxidative stress and superoxide detection .

Activité Biologique

Red-CLA, a specific isomer of conjugated linoleic acid (CLA), has garnered attention for its potential biological activities, particularly in the fields of nutrition and health. This article delves into the biological mechanisms, effects on human health, and relevant research findings associated with this compound.

Overview of this compound

This compound is primarily derived from the biohydrogenation of linoleic acid, predominantly found in ruminant fats and dairy products. It exhibits unique structural properties that contribute to its biological activity. The primary isomers of CLA include trans-10,cis-12 CLA and cis-9,trans-11 CLA, each demonstrating different physiological effects.

- Adipocyte Metabolism : Research indicates that trans-10,cis-12 CLA significantly influences adipocyte metabolism. It induces a decrease in triglyceride content within adipocytes through the activation of mitogen-activated protein kinase (MAPK) pathways, particularly the MEK/ERK signaling cascade. This process is linked to the secretion of pro-inflammatory adipocytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) .

- Cytokine Modulation : A systematic review encompassing 42 studies highlighted that CLA supplementation notably decreases levels of pro-inflammatory cytokines like TNF-α and IL-6 while slightly increasing C-reactive protein (CRP) levels. This suggests a dual role for CLA in modulating inflammation .

- Weight Management and Fat Loss : this compound has been associated with anti-obesity effects. Studies show it can reduce body fat mass and improve lipid profiles by enhancing fatty acid oxidation and reducing insulin resistance .

Table 1: Summary of Key Research Findings on this compound

Case Studies

- Case Study on Weight Loss : In an animal model study, obese mice were administered this compound over a period of 12 weeks. Results indicated a significant reduction in body weight and fat mass, alongside improved insulin sensitivity compared to control groups. The study emphasized the compound's potential as a dietary supplement for weight management.

- Human Clinical Trials : A clinical trial involving overweight individuals supplemented with CLA revealed significant changes in body composition after 12 weeks, including reduced fat mass without adverse effects on lean body mass. Participants also reported improved energy levels, suggesting enhanced metabolic efficiency.

Propriétés

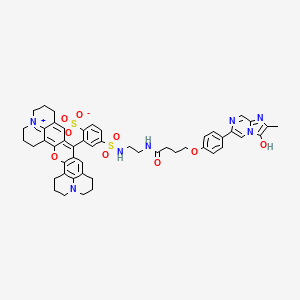

IUPAC Name |

4-[2-[4-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]butanoylamino]ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H51N7O9S2/c1-30-50(59)57-29-41(52-28-43(57)54-30)31-12-14-34(15-13-31)65-24-6-11-44(58)51-18-19-53-67(60,61)35-16-17-42(68(62,63)64)38(27-35)45-39-25-32-7-2-20-55-22-4-9-36(46(32)55)48(39)66-49-37-10-5-23-56-21-3-8-33(47(37)56)26-40(45)49/h12-17,25-29,53H,2-11,18-24H2,1H3,(H2-,51,52,58,59,62,63,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCHMYZSZWGIDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCCC(=O)NCCNS(=O)(=O)C4=CC(=C(C=C4)S(=O)(=O)[O-])C5=C6C=C7CCC[N+]8=C7C(=C6OC9=C5C=C1CCCN2C1=C9CCC2)CCC8)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H51N7O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.